3-Formyl-5-methylbenzoic acid
Overview
Description
3-Formyl-5-methylbenzoic acid: is an aromatic carboxylic acid with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . . This compound is characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). It is a white to off-white solid that is slightly soluble in solvents like dimethyl sulfoxide and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Formyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the oxidation of 3-hydroxymethyl-5-methylbenzoic acid methyl ester using pyridinium chlorochromate in dichloromethane . The reaction is carried out at room temperature, and the product is purified through silica gel column chromatography.
Industrial Production Methods:
In industrial settings, the production of this compound may involve the nitration of methyl 3-methylbenzoate followed by reduction and hydrolysis steps . This method is favored for its high selectivity and environmentally friendly process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Formyl-5-methylbenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formyl and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.
Major Products:
Oxidation: 3-Carboxy-5-methylbenzoic acid.
Reduction: 3-Hydroxymethyl-5-methylbenzoic acid.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
3-Formyl-5-methylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of various aromatic compounds . It serves as a building block for the synthesis of complex molecules.
Biology and Medicine:
In biological research, this compound is studied for its potential biological activities and interactions with biomolecules. It may be used in the development of pharmaceuticals and other bioactive compounds .
Industry:
In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Formyl-5-methylbenzoic acid involves its reactivity with various chemical reagents and biological molecules. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form esters and amides. The compound’s interactions with enzymes and other proteins are of particular interest in biochemical studies .
Comparison with Similar Compounds
3-Formylbenzoic acid: Similar structure but lacks the methyl group.
5-Methylisophthalic acid: Similar structure but lacks the formyl group.
3-Hydroxymethyl-5-methylbenzoic acid: Similar structure but has a hydroxymethyl group instead of a formyl group.
Uniqueness:
Properties
IUPAC Name |
3-formyl-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFULMLBWHKPCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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